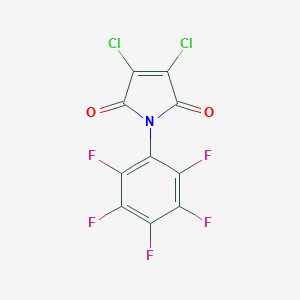

N-Pentafluorophenyldichloromaleimide

Übersicht

Beschreibung

Synthesis Analysis

Synthesis of compounds related to N-Pentafluorophenyldichloromaleimide involves strategic functionalization of maleimide structures with fluorinated phenyl groups. The synthesis processes may include reactions that introduce fluorine atoms or fluorinated groups to maleimide frameworks or the direct synthesis of the compound from precursors containing the essential functional groups. Although specific synthesis details for N-Pentafluorophenyldichloromaleimide were not directly found, related synthesis approaches can be seen in the preparation of fluorinated bisindolylmaleimide derivatives, where electroluminescence properties were explored, indicating the significance of fluorinated substituents in modifying electronic properties of organic compounds (Yeh et al., 2006).

Molecular Structure Analysis

The molecular structure of compounds containing pentafluorophenyl groups significantly influences their reactivity and properties. The electron-withdrawing nature of the fluorine atoms affects the electronic distribution within the molecule, potentially enhancing its reactivity towards nucleophiles. X-ray structural analysis provides insights into the molecular geometry, bond lengths, and angles, which are crucial for understanding the electronic structure and reactivity patterns of such compounds. For instance, analysis of tetrakis(pentafluorophenyl)tetrathiaisophlorin dioxide showcased significant nonplanarity and bond length alternation, revealing its unique electronic structure (Mishra et al., 2016).

Chemical Reactions and Properties

The presence of pentafluorophenyl groups in a molecule like N-Pentafluorophenyldichloromaleimide can lead to unique chemical reactions due to the high electronegativity of fluorine. This can facilitate various organic transformations, including cycloadditions, nucleophilic substitutions, and electrophilic additions, owing to the altered electronic characteristics of the compound. Studies on similar fluorinated compounds have shown their reactivity in forming novel cations through reactions with other organofluorine compounds, demonstrating the versatile chemistry enabled by the inclusion of fluorinated phenyl groups (Naumann & Tyrra, 1989).

Physical Properties Analysis

The physical properties of N-Pentafluorophenyldichloromaleimide, such as solubility, melting point, and crystallinity, are influenced by its molecular structure. The fluorinated phenyl groups can impart high thermal stability and alter the solubility patterns in organic solvents, making such compounds suitable for applications requiring stable materials under harsh conditions. For example, fluorinated polysiloxanes demonstrated unusual properties like permeability and surface activity due to their high fluorine content, indicating how fluorination affects physical properties (Zhao & Mark, 1992).

Chemical Properties Analysis

The chemical properties of N-Pentafluorophenyldichloromaleimide, including its reactivity, stability, and interaction with other chemical entities, are crucial for its application in synthesis and material science. The electron-withdrawing fluorine atoms can enhance the compound's electrophilic character, making it reactive towards various nucleophiles. This reactivity can be exploited in catalytic cycles or in the synthesis of complex organic molecules. Investigations into tris(pentafluorophenyl)boron highlighted its role as a strong Lewis acid, catalyzing a range of reactions due to the unique electronic properties imparted by the pentafluorophenyl groups (Erker, 2005).

Wissenschaftliche Forschungsanwendungen

Electroluminescence : Bisindolylmaleimide derivatives, including those containing pentafluorophenyl substituents, have been synthesized and assessed for their performance in electroluminescence devices. These materials displayed dual emissions in various device configurations, indicating their potential in electronic and optoelectronic applications (Yeh et al., 2006).

Drug Design and Medicinal Chemistry : The pentafluorosulfanyl group, which can be related to the chemistry of N-Pentafluorophenyldichloromaleimide, has been used in drug design as a bioisosteric replacement. This group has unique physical and chemical properties and offers stability under physiological conditions, making it a valuable component in the development of new pharmaceuticals (Sowaileh et al., 2017).

Material Sciences : Copolymers of pentafluorostyrene and N-phenylmaleimide, which are structurally related to N-Pentafluorophenyldichloromaleimide, have been synthesized. These copolymers exhibit high hydrophobicity and high glass transition temperature, making them suitable for various applications in material sciences (Agarwal et al., 2005).

Biological Applications : The study of fluorinated amino acids, including pentafluorophenylalanine, provides insights into the use of highly fluorinated compounds in stabilizing proteins, which is relevant to biotechnological applications such as protein therapeutics and biosensors. This research suggests potential biological applications of fluorinated compounds like N-Pentafluorophenyldichloromaleimide (Chiu et al., 2009).

Eigenschaften

IUPAC Name |

3,4-dichloro-1-(2,3,4,5,6-pentafluorophenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10Cl2F5NO2/c11-1-2(12)10(20)18(9(1)19)8-6(16)4(14)3(13)5(15)7(8)17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQUWZXNLBVBCLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)F)F)F)N2C(=O)C(=C(C2=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10Cl2F5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60326935 | |

| Record name | 3,4-Dichloro-1-(pentafluorophenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60326935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Pentafluorophenyldichloromaleimide | |

CAS RN |

186958-58-7 | |

| Record name | 3,4-Dichloro-1-(pentafluorophenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60326935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

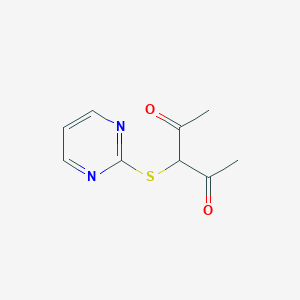

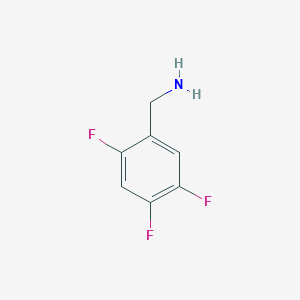

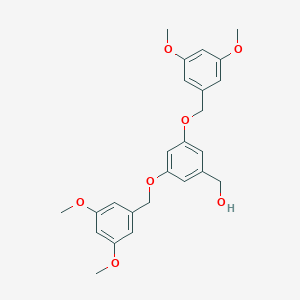

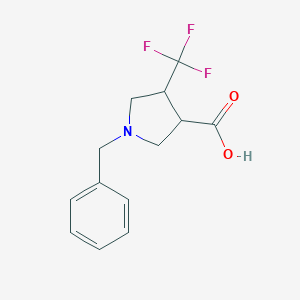

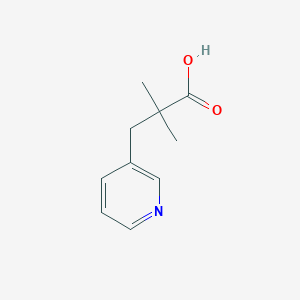

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one](/img/structure/B66044.png)

![1-[(3S,4S)-5-Hydroxy-4-methyloxolan-3-yl]ethanone](/img/structure/B66051.png)

![1-[2-(Hydroxyamino)phenyl]ethanone](/img/structure/B66055.png)